

The Spantide Component in Galanin (1-13)-spantide I: A Technical Guide

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Compound of Interest

Compound Name: Galanin (1-13)-spantide I

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Introduction

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in elucidating the physiological roles of the neuropeptide galanin. This technical guide provides an in-depth analysis of the spantide component within this molecule, detailing its role in receptor antagonism, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Galanin (1-13)-spantide I is a synthetic construct composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide I, a known antagonist of the substance P receptor.^{[1][2]} This strategic combination results in a potent antagonist of galanin receptors, effectively blocking the actions of endogenous galanin. The galanin (1-13) fragment is crucial for binding to galanin receptors, while the spantide I moiety is believed to contribute to the overall conformation that confers antagonistic properties at these receptors.

Biochemical and Pharmacological Profile

Galanin (1-13)-spantide I is a peptide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂. It has a high affinity for galanin receptors, particularly in the central nervous system.

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism of **Galanin (1-13)-spantide I** at galanin receptors. It is important to note that much of the early research was conducted on tissues and cell lines expressing a mixture of galanin receptor subtypes.

Table 1: Binding Affinity of **Galanin (1-13)-spantide I**

| Ligand | Preparation | Radioligand | Affinity (IC50) | Reference |
|--------------------------------|----------------------------|---|-----------------|-----------|
| Galanin (1-13)-spantide I (C7) | Rat hypothalamic membranes | ¹²⁵ I-[Tyr26]-porcine galanin 1-29 | 0.2 nM | [1] |
| Porcine Galanin (1-29) | Rat hypothalamic membranes | ¹²⁵ I-[Tyr26]-porcine galanin 1-29 | 0.8 nM | [1] |

Table 2: Binding Affinity of Galanin Antagonists in RIN5AH Cells

| Ligand | Preparation | Radioligand | Affinity (K _i) | Reference |
|--------------------------------|-----------------------|--------------------------|----------------------------|-----------|
| Galanin | RIN5AH cell membranes | ¹²⁵ I-galanin | 0.03 ± 0.01 nM | [3] |
| Galanin (1-13)-spantide I (C7) | RIN5AH cell membranes | ¹²⁵ I-galanin | 0.12 ± 0.02 nM | [3] |
| M35 | RIN5AH cell membranes | ¹²⁵ I-galanin | 0.21 ± 0.04 nM | [3] |
| M40 | RIN5AH cell membranes | ¹²⁵ I-galanin | 0.22 ± 0.03 nM | [3] |

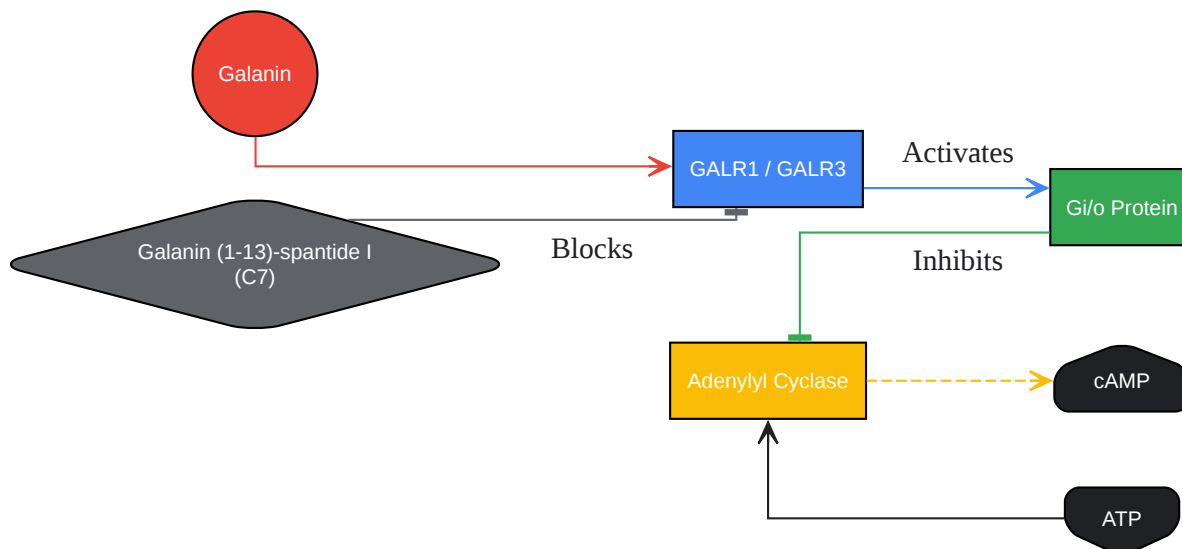
The Role of the Spantide Component

Spantide I is an antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for substance P. In the context of **Galanin (1-13)-spantide I**, the spantide moiety is not primarily interacting with NK1 receptors to elicit its effect on the galanin system. Instead, its fusion to the galanin (1-13) fragment creates a chimeric peptide with a three-dimensional structure that allows it to bind to galanin receptors but prevents the conformational changes necessary for receptor activation. Essentially, the spantide component helps to position the galanin fragment in the binding pocket in a manner that occludes the receptor from being activated by the native galanin peptide, thus acting as a competitive antagonist. While spantide itself has known biological effects, including potential neurotoxicity at high doses, studies with C7 have shown that its galanin-antagonistic actions are observed at concentrations where spantide-related effects are not apparent.^{[1][4]}

Signaling Pathways

Galanin receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different signaling cascades. The antagonistic action of **Galanin (1-13)-spantide I** lies in its ability to block these downstream pathways upon binding to the receptor.

- **GALR1 and GALR3:** These receptors couple to Gi/o proteins. Activation of these receptors by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. **Galanin (1-13)-spantide I** blocks this inhibitory effect, thereby preventing the galanin-induced decrease in cAMP.
- **GALR2:** This receptor couples to Gq/11 proteins. Galanin binding to GALR2 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺). **Galanin (1-13)-spantide I** competitively inhibits galanin binding to GALR2, thus preventing the activation of PLC and the subsequent increase in intracellular calcium.



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GALR1/GALR3 Signaling Pathway Antagonism by C7
GALR2 Signaling Pathway Antagonism by C7

Experimental Protocols

The characterization of **Galanin (1-13)-spantide I** has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Objective: To determine the IC₅₀ of **Galanin (1-13)-spantide I** for the galanin receptor in rat hypothalamic membranes.

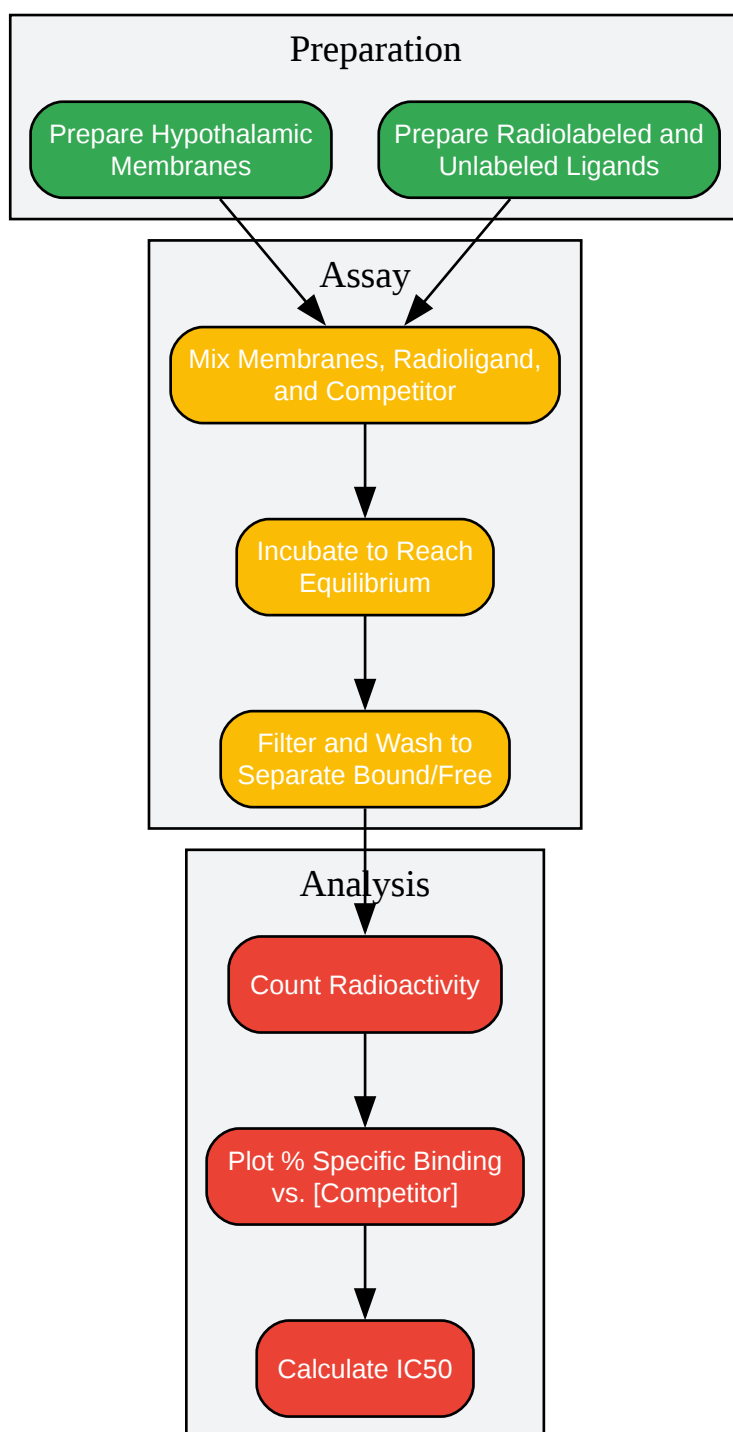
Materials:

- Rat hypothalamic tissue
- Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.05% bovine serum albumin (BSA)

- Radioligand: ^{125}I -[Tyr26]-porcine galanin 1-29
- Unlabeled ligands: Porcine galanin (1-29), **Galanin (1-13)-spantide I (C7)**
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat hypothalami in ice-cold binding buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of ^{125}I -galanin, and varying concentrations of the unlabeled competitor ligand (**Galanin (1-13)-spantide I** or unlabeled galanin).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC50 value is determined from the resulting sigmoidal curve.



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Radioligand Binding Assay Workflow

In Vivo Feeding Behavior Assay

This assay assesses the ability of a galanin receptor antagonist to block the effects of galanin on food intake.

Objective: To determine if **Galanin (1-13)-spantide I** can inhibit galanin-induced feeding in satiated rats.

Materials:

- Male Sprague-Dawley rats
- Galanin
- **Galanin (1-13)-spantide I (C7)**
- Saline solution
- Palatable wet cookie mash
- Intraventricular cannulae

Procedure:

- Animal Preparation: Surgically implant intraventricular cannulae in the rats and allow them to recover.
- Habituation: Habituate the rats to the testing environment and the palatable food source.
- Satiation: Ensure rats are satiated before the experiment begins.
- Microinjection: Microinject either saline, galanin, or a combination of galanin and **Galanin (1-13)-spantide I** directly into the cerebral ventricles.
- Observation: Measure the amount of palatable food consumed over a specific time period (e.g., 60 minutes) post-injection.
- Data Analysis: Compare the food intake between the different treatment groups using statistical analysis (e.g., ANOVA).

Conclusion

The spantide component of **Galanin (1-13)-spantide I** is a critical element that transforms the galanin (1-13) fragment from a potential agonist into a potent antagonist. By contributing to a specific molecular conformation, it facilitates high-affinity binding to galanin receptors while preventing the initiation of downstream signaling cascades. This chimeric peptide has been an invaluable tool for probing the physiological functions of the galanin system and serves as a foundational example for the rational design of peptide-based receptor antagonists. Further research with subtype-specific assays will continue to refine our understanding of its interactions with individual galanin receptors.

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References

- [1. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. New high affinity peptide antagonists to the spinal galanin receptor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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